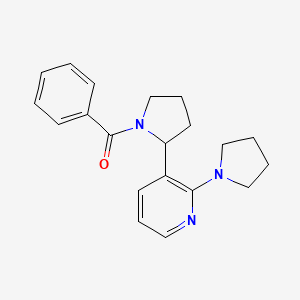![molecular formula C14H19NO2 B11817072 methyl 1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B11817072.png)
methyl 1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-methyl 1-(®-1-phenylethyl)pyrrolidine-3-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its diverse biological activities. The compound’s unique structure, featuring a pyrrolidine ring substituted with a phenylethyl group and a carboxylate ester, makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 1-(®-1-phenylethyl)pyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed using a [3 + 2] cycloaddition reaction, where a dipolarophile reacts with an azomethine ylide.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrrolidine ring is replaced by the phenylethyl moiety.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative of the pyrrolidine ring with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of ®-methyl 1-(®-1-phenylethyl)pyrrolidine-3-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the pyrrolidine ring is oxidized to form pyrrolidine-2,5-diones.
Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in the formation of ®-methyl 1-(®-1-phenylethyl)pyrrolidine-3-methanol.
Substitution: Nucleophilic substitution reactions can replace the phenylethyl group with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Pyrrolidine-2,5-diones
Reduction: ®-methyl 1-(®-1-phenylethyl)pyrrolidine-3-methanol
Substitution: Various substituted pyrrolidine derivatives
Applications De Recherche Scientifique
®-methyl 1-(®-1-phenylethyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: It serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: The compound’s derivatives have potential therapeutic applications, including as anti-inflammatory and anticancer agents.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of ®-methyl 1-(®-1-phenylethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The pyrrolidine ring’s non-planarity allows for better interaction with the active sites of target proteins, leading to the modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-one: A derivative of pyrrolidine with a ketone group.
Pyrrolidine-2,5-diones: Oxidized derivatives of pyrrolidine.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
®-methyl 1-(®-1-phenylethyl)pyrrolidine-3-carboxylate is unique due to its specific stereochemistry and the presence of both a phenylethyl group and a carboxylate ester. These features contribute to its distinct biological activities and make it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C14H19NO2 |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
methyl 1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H19NO2/c1-11(12-6-4-3-5-7-12)15-9-8-13(10-15)14(16)17-2/h3-7,11,13H,8-10H2,1-2H3/t11-,13?/m1/s1 |
Clé InChI |
DYXZLKUYFDDIAN-JTDNENJMSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)N2CCC(C2)C(=O)OC |
SMILES canonique |
CC(C1=CC=CC=C1)N2CCC(C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6R,7S)-7-[[(2R)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B11817003.png)










![Benzyl 5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate](/img/structure/B11817073.png)
![(2S,3S)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11817075.png)
